molecular formula C15H17ClN4S B12918582 6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine CAS No. 86628-12-8

6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine

Cat. No.: B12918582
CAS No.: 86628-12-8
M. Wt: 320.8 g/mol
InChI Key: OAOFIXBZYWKFEB-UHFFFAOYSA-N
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Description

6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine is a synthetic bicyclic heterocyclic compound of significant interest in early-stage pharmacological research. This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine chemical class, a framework known for diverse biological activities. Recent investigative studies have highlighted its potential as a core structure for developing novel therapeutic agents. A prominent area of research for this specific chemical is in neuroscience . Experimental models in laboratory rodents have demonstrated that the compound exhibits a pronounced anticonvulsant activity . The research indicates that it possesses carbamazepine-like efficacy, showing high activity in models of seizures induced by pentylenetetrazole (PTZ), as well as in models using bicuculline and isoniazid . The broader chemical class of triazolothiadiazines is under investigation for multiple other biological properties, as suggested by various scientific reports. These include potential antibacterial and anti-mycobacterial activities, as seen in structurally related molecules . Some derivatives have also been studied for their antioxidant and anticancer effects in vitro , while others have been evaluated for use as corrosion inhibitors in non-biological systems . This product is presented as a tool for early discovery research. Its mechanism of action, while not fully elucidated, may involve modulation of the GABAergic system, a common pathway for anticonvulsant agents . Researchers will find this compound valuable for exploring new neuropharmacological pathways and developing potential treatments for neurological disorders. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

86628-12-8

Molecular Formula

C15H17ClN4S

Molecular Weight

320.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H17ClN4S/c1-2-3-4-5-14-17-18-15-20(14)19-13(10-21-15)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

OAOFIXBZYWKFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Route A: Acid-Catalyzed Cyclization

Route B: Cyclocondensation with Bielectrophiles

  • Starting Materials: 4-amino-3-mercaptotriazoles and bielectrophiles such as phenacyl bromides or α-chloroacetylacetone.
  • Reaction Conditions: Refluxing in ethanol or solvent-free conditions using mild catalysts (e.g., p-TsOH).
  • Advantages: High diversity in substitutions at the 5-position of the triazole and excellent yields (85–97%).

Route C: Intermolecular Condensation

  • Starting Materials: 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds.
  • Reaction Conditions: Refluxing ethanol with triethylamine as a base.
  • Features: Produces cis/trans isomers that can be characterized by NMR and X-ray crystallography.

Route D: Ring Transformation

  • Starting Materials: Oxadiazole derivatives treated with phenacyl bromide followed by hydrazine hydrate.
  • Reaction Conditions: Mild heating conditions.
  • Outcome: Formation of triazolothiadiazine rings with regioselectivity.

Specific Synthesis of 6-(4-Chloro-phenyl)-3-pentyl Derivative

Methodology

The preparation of the specific derivative involves:

  • Formation of Intermediate Triazole-Thiol:
    • Substituted phenylcarbohydrazide is treated with potassium hydroxide in methanol at low temperatures (0–5°C).
    • Carbon disulfide is added slowly to form potassium dithiocarbazinate.
    • The intermediate is filtered and dried.
  • Cyclization Reaction:
    • The intermediate 4-amino-triazole-thiol is reacted with phenacyl bromide in absolute ethanol under reflux for 8 hours.
    • The reaction mixture is poured into crushed ice and neutralized to pH 8 using sodium bicarbonate or potassium hydroxide.
    • The resulting product is recrystallized from ethanol.

Reaction Scheme

$$
\text{Phenacyl Bromide} + \text{Triazole-Thiol} \xrightarrow{\text{Reflux in Ethanol}} \text{Triazolo[3,4-b]thiadiazine}
$$

One-Pot Catalyst-Free Synthesis

An efficient one-pot synthesis has been reported:

  • Starting Materials: Dibenzoylacetylene and triazole derivatives.
  • Reaction Conditions: Catalyst-free procedure at room temperature.
  • Advantages:
    • Environmentally benign conditions.
    • Short reaction times and high yields (~90%).
    • Single-crystal X-ray diffraction confirms product structure.

Data Table: Comparison of Synthetic Routes

Route Starting Materials Reaction Conditions Yield (%) Advantages
A Hydrazinyl-thiadiazine + ortho esters Acid catalysis Moderate Simple setup
B Triazole-thiol + phenacyl bromides Reflux in ethanol 85–97 High diversity in substitutions
C Arylideneamino-triazoles + α-halo compounds Triethylamine in ethanol High Regioselective synthesis
D Oxadiazole derivatives Mild heating High Efficient ring transformation
One-Pot Catalyst-Free Dibenzoylacetylene + triazoles Room temperature catalyst-free ~90 Eco-friendly; rapid synthesis

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo-thiadiazine derivatives.

    Substitution: Formation of substituted triazolo-thiadiazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and antitumor agent.

Case Studies:

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazolo-thiadiazine derivatives, including the compound . It demonstrated promising cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for developing anticancer drugs .
  • Anti-inflammatory Properties :
    • Research highlighted in the Indian Journal of Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Agricultural Applications

The compound has also been studied for its potential use as a pesticide or herbicide.

Case Studies:

  • Pesticidal Activity :
    • A comprehensive study detailed the synthesis of triazolo-thiadiazine derivatives and their evaluation against various pests. Results indicated that certain derivatives showed effective insecticidal properties, suggesting applications in agricultural pest management .
  • Herbicidal Efficacy :
    • Another research project assessed the herbicidal activity of this compound against common weeds. The findings revealed that it could inhibit weed growth effectively at specific concentrations, making it a candidate for herbicide formulation .

Material Science Applications

In material science, the compound's unique chemical structure has led to investigations into its use in creating novel materials.

Case Studies:

  • Polymer Composites :
    • Research has indicated that incorporating triazolo-thiadiazine derivatives into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
  • Nanotechnology :
    • The compound has been explored for its potential in nanotechnology applications, particularly in creating nanomaterials with specific electronic properties due to its heterocyclic structure .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C-3 and C-6 Positions

Key structural analogs differ in substituents at C-3 (alkyl/aryl) and C-6 (aryl/heteroaryl), influencing bioactivity and physicochemical properties.

Anticancer Potential
  • p-Chlorophenyl Substitution : Compounds with a 4-chlorophenyl group at C-6 (e.g., 3-(4-chlorophenyl)-6-phenyl) demonstrated superior anticancer activity against NCI-60 cell lines compared to unsubstituted phenyl analogs. For example, compound 113h (C-6: 4-chlorophenyl) showed a mean growth inhibition of 45.44% , attributed to enhanced lipophilicity and target affinity .
  • Pentyl Chain Impact : The target compound’s pentyl chain at C-3 may increase membrane permeability compared to shorter alkyl chains (e.g., ethyl or methyl), though specific data are pending .
Antibacterial and Antifungal Activity
  • Methoxy vs. Chloro Substitution : Compounds with 4-methoxyphenyl groups (e.g., 6-(4-methoxyphenyl)-3-(5-methyl-1-phenylpyrazole)) exhibited 2–4× higher antibacterial activity against Staphylococcus aureus and Escherichia coli than ampicillin, likely due to improved electron-donating effects . In contrast, chloro substituents (electron-withdrawing) may favor anticancer over antimicrobial activity .

Physicochemical Properties

  • Thermal Stability : Derivatives with aromatic C-6 groups (e.g., 4-chlorophenyl) exhibit higher melting points (>200°C) due to π-π stacking, whereas alkyl-substituted analogs melt at lower temperatures (~150–180°C) .

Key Research Findings and Gaps

SAR Trends :

  • C-6 Aromatic Groups : Electron-withdrawing groups (e.g., Cl, Br) enhance anticancer activity, while electron-donating groups (e.g., OCH₃) improve antimicrobial effects .
  • C-3 Alkyl Chains : Longer chains (e.g., pentyl) may improve bioavailability but require further toxicity studies .

Unanswered Questions :

  • The target compound’s specific biological targets and in vivo efficacy remain uncharacterized.
  • Comparative pharmacokinetic data (e.g., half-life, metabolic stability) for pentyl vs. shorter alkyl chains are lacking.

Biological Activity

6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClN4S
  • CAS Number : 86628-12-8
  • Chemical Structure : The compound features a triazole-thiadiazine core with a chloro-substituted phenyl group and a pentyl chain.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of suitable precursors like 4-amino-3-mercaptotriazoles with electrophiles such as phenacyl bromides. The reaction conditions often require solvents like ethyl acetate and may involve catalysts to enhance yields.

Antitumor Activity

Recent studies indicate that derivatives of triazolo-thiadiazines exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds were tested against various cancer cell lines including leukemia, lung cancer, colon cancer, and melanoma. The results demonstrated potent cytotoxic effects against multiple cancer types with IC50 values indicating effectiveness in inhibiting cell proliferation .
Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)5.0High
A549 (Lung)10.5Moderate
HCT116 (Colon)8.2High

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Recent findings suggest that certain derivatives of triazolo-thiadiazines can inhibit α-glucosidase activity in a mixed manner. This suggests potential applications in managing diabetes by controlling blood sugar levels .

Antimicrobial Activity

Compounds derived from this class have been evaluated for their antimicrobial properties:

  • Fungal Inhibition : Some derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, outperforming standard treatments like fluconazole .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Reactive Oxygen Species (ROS) : Increased ROS production leading to oxidative stress in tumor cells.

Case Studies

  • Antitumor Efficacy Study : A comprehensive evaluation was conducted using the National Cancer Institute's panel of 60 tumor cell lines. The study highlighted that modifications in the side chains significantly affected the antitumor potency .
  • Diabetes Management Research : A study focusing on α-glucosidase inhibitors revealed that specific modifications to the triazole ring enhanced inhibitory activity, suggesting structural optimization could lead to more effective antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 4-thioalkyl phenols or 4-amino-triazole-3-thiol derivatives. For example, 4-amino-5-(substituted phenyl)-4H-triazole-3-thiols react with phenacyl bromides under basic conditions (e.g., KOH) to form the thiadiazine ring . Ethyl chloroacetate and substituted phenoxy methyl groups are also used as intermediates in cyclization reactions .

Q. How is structural characterization performed for triazolo-thiadiazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Hoong-Kun Fun et al. (2012) resolved the crystal structure of a bromophenyl analog (monoclinic system, space group P) to confirm bond lengths (mean C–C = 0.012 Å) and dihedral angles . Complementary techniques include IR (to confirm thiadiazine C–S stretching at ~650 cm⁻¹) and elemental analysis .

Q. What biological activities are reported for triazolo-thiadiazine derivatives?

  • Methodological Answer : Antibacterial activity is a key focus. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., 4-Cl, 4-Br) enhance activity against Staphylococcus aureus and Escherichia coli . Antifungal and anti-inflammatory properties are also explored via in vitro assays like agar diffusion and COX-2 inhibition .

Advanced Research Questions

Q. How can synthetic yields of triazolo-thiadiazines be optimized for complex substituents?

  • Methodological Answer : Reaction conditions (solvent, temperature, catalyst) critically influence yields. For example, using acetic acid as a solvent in multicomponent reactions (e.g., with phthalic anhydride) improves cyclization efficiency (yields >80%) . Microwave-assisted synthesis reduces reaction time by 60–70% compared to conventional reflux .

Q. How to resolve contradictions in biological activity data across analogs?

  • Methodological Answer : Discrepancies often arise from differences in substituent positioning or assay protocols. For instance, 6-(2'-alkoxyphenyl) analogs exhibit higher antibacterial activity than 4-chlorophenyl derivatives due to enhanced lipophilicity . Statistical meta-analysis (e.g., ANOVA) and standardized MIC (Minimum Inhibitory Concentration) protocols are recommended for cross-study comparisons .

Q. What computational methods support the design of triazolo-thiadiazine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular docking (e.g., with PDB: 1JIJ for E. coli DNA gyrase) identifies binding interactions for SAR refinement .

Q. How does the crystal packing of triazolo-thiadiazines influence physicochemical properties?

  • Methodological Answer : SC-XRD data reveal that intermolecular π-π stacking (e.g., between phenyl rings) and hydrogen bonding (N–H···S) enhance thermal stability. For example, analogs with 4-fluorophenyl groups exhibit higher melting points (>250°C) due to tighter packing .

Q. What strategies are used to synthesize salts of triazolo-thiadiazine carboxylic acids?

  • Methodological Answer : Salts are formed via acid-base reactions. For 6-(2,6-dichlorophenyl)-3-(3-methyl-pyrazolyl)-thiadiazine-7-carboxylic acid, inorganic salts (Na⁺, K⁺) are prepared in ethanol, while organic salts (e.g., morpholinium) require reflux in THF . Purity is confirmed via HPLC (C18 column, MeOH:H₂O = 70:30) .

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